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Compound of Interest

Compound Name: N-Phthaloyl-DL-methionine

Cat. No.: B185324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. The phthaloyl

group serves as a protecting group for the amine functionality, rendering the molecule useful in

peptide synthesis and as a potential candidate in drug discovery. Understanding its

spectroscopic characteristics is fundamental for its identification, characterization, and quality

control. This document presents available and predicted data for Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed

experimental protocols and logical workflows for its analysis.

Data Presentation
The following tables summarize the key spectroscopic data for N-Phthaloyl-DL-methionine.

Given the limited availability of direct experimental spectra in publicly accessible databases,

some data points are estimated based on known values for similar structures and theoretical

predictions.

Table 1: ¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃ (unless otherwise specified)

Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.85 m 2H H-Phthaloyl (aromatic)

~7.75 m 2H H-Phthaloyl (aromatic)

~4.90 dd 1H α-CH

~2.60 t 2H γ-CH₂

~2.20 m 2H β-CH₂

2.10 s 3H S-CH₃

>10 br s 1H COOH

Note: Chemical shifts are estimations and may vary based on solvent and experimental

conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃ (unless otherwise specified)

Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~175 C=O (Carboxylic Acid)

~168 C=O (Phthalimide)

~134 C-Phthaloyl (quaternary)

~132 CH-Phthaloyl (aromatic)

~123 CH-Phthaloyl (aromatic)

~53 α-CH

~31 γ-CH₂

~30 β-CH₂

~15 S-CH₃

Note: These are predicted chemical shifts. Actual values can be influenced by the solvent and

concentration.

Table 3: IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

3080-3020 Medium C-H stretch (Aromatic)

2960-2850 Medium C-H stretch (Aliphatic)

~1775 Strong
C=O stretch (Phthalimide,

asymmetric)

~1710 Strong
C=O stretch (Phthalimide,

symmetric & Carboxylic Acid)

1610, 1470 Medium-Weak C=C stretch (Aromatic)

~1390 Medium C-N stretch

~720 Strong
C-H bend (Aromatic, ortho-

disubstituted)
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Note: Based on characteristic infrared group frequencies.

Table 4: Mass Spectrometry Data (Predicted)
Ionization Mode: Electrospray (ESI)

Molecular Formula: C₁₃H₁₃NO₄S

Molecular Weight: 279.31 g/mol

m/z Adduct

280.0638 [M+H]⁺

302.0457 [M+Na]⁺

318.0197 [M+K]⁺

278.0492 [M-H]⁻

Data sourced from PubChem predictions.[1]

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data for N-Phthaloyl-DL-methionine.

Synthesis of N-Phthaloyl-DL-methionine
A mild and efficient method for the synthesis of N-phthaloyl amino acids involves the reaction of

N-carboethoxy phthalimide with the amino acid in an aqueous solution at room temperature.[2]

Materials:

DL-methionine

N-carboethoxy phthalimide

Sodium carbonate (Na₂CO₃)
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Water

Hydrochloric acid (for acidification)

Ethanol (for crystallization)

Procedure:

Dissolve DL-methionine and sodium carbonate in water at room temperature (17-20°C).

Add N-carboethoxy phthalimide to the solution and stir for approximately 15 minutes.

Filter the resulting solution to remove any unreacted starting material.

Acidify the filtrate with hydrochloric acid to precipitate the N-Phthaloyl-DL-methionine.

Collect the precipitate by filtration and recrystallize from a suitable solvent such as aqueous

ethanol to obtain the purified product.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of dry N-Phthaloyl-DL-methionine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition (¹H and ¹³C NMR):

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance

and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g.,

2-5 seconds) are typically required.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid N-Phthaloyl-DL-methionine powder directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality

spectrum.
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Background: Collect a background spectrum of the empty ATR crystal before running the

sample.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of N-Phthaloyl-DL-methionine (e.g., 1-10 µg/mL) in a suitable

solvent system, such as a mixture of acetonitrile and water, often with a small amount of

formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid

ionization.

Data Acquisition (LC-MS with ESI):

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Ionization Source: Electrospray Ionization (ESI).

Analysis Mode: Full scan mode to determine the mass of the molecular ion and its adducts.

A tandem MS (MS/MS) experiment can be performed to obtain fragmentation data by

selecting the parent ion of interest.

Data Processing:

Analyze the full scan spectrum to identify the m/z values of the molecular ion and common

adducts.

If an MS/MS experiment was performed, analyze the product ion spectrum to identify

characteristic fragment ions. The fragmentation pattern of N-phthaloyl amino acids often

involves cleavage of the amino acid side chain and fragmentation of the phthaloyl group.
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Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of N-Phthaloyl-DL-methionine.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of N-Phthaloyl-DL-methionine

Recrystallization & Drying

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

Structure Confirmation
(Chemical Shifts, Coupling)

Functional Group ID
(Vibrational Modes)

Molecular Weight & Formula
(m/z, Fragmentation)

Complete Spectroscopic
Characterization

Click to download full resolution via product page

Caption: A logical workflow for the synthesis and spectroscopic characterization of N-
Phthaloyl-DL-methionine.

Predicted Mass Spectrometry Fragmentation Pathway
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The following diagram illustrates a plausible fragmentation pathway for protonated N-
Phthaloyl-DL-methionine under tandem mass spectrometry conditions.

Primary Fragments

[M+H]⁺ m/z 280.06

Loss of H₂O m/z 262.05- H₂O

Loss of COOH m/z 235.08- COOH

Loss of CH₃SCH₂CH₂ m/z 204.03

- C₄H₉S

Phthalimide cation m/z 148.04Further fragmentation

Click to download full resolution via product page

Caption: Predicted fragmentation pathway for [N-Phthaloyl-DL-methionine+H]⁺ in Mass

Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b185324#spectroscopic-data-for-n-phthaloyl-dl-
methionine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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